molecular formula C22H22ClFN2O3S B2361371 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892775-37-0

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2361371
CAS No.: 892775-37-0
M. Wt: 448.94
InChI Key: OXJMWCBKGWMHAF-UHFFFAOYSA-N
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Description

The compound 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by:

  • Azepane substituent at position 7, introducing a seven-membered saturated ring that may enhance conformational flexibility and receptor interactions.
  • Fluorine atom at position 6, commonly used in medicinal chemistry to modulate bioavailability and metabolic stability.
  • Methyl group at position 1, a small alkyl substituent that balances steric effects and lipophilicity.

Quinolin-4-one derivatives are widely explored for antibacterial, anticancer, and kinase inhibitory activities, often targeting enzymes like DNA gyrase . Structural determination of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX .

Properties

IUPAC Name

7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-2-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJMWCBKGWMHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves multiple steps. One common synthetic route includes the reaction of 6-fluoro-1-methylquinolin-4(1H)-one with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with azepane under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and chlorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and leading to bacterial cell death . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs and their differences are summarized below:

Compound ID R1 (Position 1) Sulfonyl Group (Position 3) R7 (Position 7) Molecular Formula Molecular Weight (g/mol) Source
Target Compound Methyl 4-Chlorobenzenesulfonyl Azepan-1-yl C22H23ClFN2O3S ~476.95 (calculated) -
Compound A Cyclopropyl - Azepan-3-ylamino C22H23ClFN3O3 ~463.89 (calculated) Antibacterial
Compound B Benzyl 3-Chlorobenzenesulfonyl Azepan-1-yl C28H26ClFN2O3S 525.034 Research use
Compound C 4-Methylbenzyl 3-Chlorobenzenesulfonyl Diethylamino C28H27ClFN2O3S ~525.07 (calculated) Kinase studies
Compound D Propyl 4-Methoxyphenylsulfonyl Azepan-1-yl C25H29FN2O4S 472.5722 High-throughput screening
Key Observations:
  • R1 Substituent: Methyl (target) and cyclopropyl (Compound A) are compact, favoring membrane permeability.
  • Sulfonyl Group :
    • Electron-withdrawing 4-chloro (target) vs. 3-chloro (Compounds B, C) or electron-donating 4-methoxy (Compound D) groups modulate electronic effects. Meta-substituted sulfonyl groups (3-chloro) may sterically hinder binding compared to para-substituted analogs .

Biological Activity

Overview

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a novel compound that has attracted attention due to its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiviral activities. The unique structural features of this compound, including the azepan ring and the chlorobenzenesulfonyl group, contribute to its biological activity and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C23H24ClFN2O3S
  • Molecular Weight : 462.96 g/mol
  • CAS Number : 892757-62-9

The compound's structure can be represented as follows:

Structure 7 azepan 1 yl 3 4 chlorobenzenesulfonyl 6 fluoro 1 methyl 1 4 dihydroquinolin 4 one\text{Structure }\text{7 azepan 1 yl 3 4 chlorobenzenesulfonyl 6 fluoro 1 methyl 1 4 dihydroquinolin 4 one}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar to fluoroquinolones, it is hypothesized that this compound may inhibit bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and repair mechanisms.
  • Modulation of Receptor Function : The azepan moiety may enhance binding affinity to certain receptors, potentially leading to altered signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of the fluorine atom and the sulfonyl group enhances its ability to inhibit bacterial growth.

Activity Type Target Organisms Inhibition Mechanism
AntibacterialGram-positive and Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV
AntifungalFungal strains (e.g., Candida spp.)Disruption of cell wall synthesis

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows for the exploration of its potential in cancer treatment.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.8Inhibition of cell proliferation

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that the compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against both Gram-positive and Gram-negative bacteria, indicating promising antibacterial activity.
  • Anticancer Activity Assessment :
    In vitro assays on MCF-7 and A549 cell lines revealed that the compound induced significant cell death at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound differentiates it from other similar compounds:

Compound Name Structural Features Notable Activities
7-(Piperidin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-onePiperidine instead of azepaneAntibacterial
7-(Morpholin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-oneMorpholine instead of azepaneAntiviral

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